N-Boc-N-methyl-4-methoxy-D-phenylalanine N-Boc-N-methyl-4-methoxy-D-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656364
InChI: InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

N-Boc-N-methyl-4-methoxy-D-phenylalanine

CAS No.:

Cat. No.: VC13656364

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-N-methyl-4-methoxy-D-phenylalanine -

Specification

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name (2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Standard InChI InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m1/s1
Standard InChI Key GVPXAJMOULURAZ-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Boc-N-methyl-4-methoxy-D-phenylalanine belongs to the class of protected non-natural amino acids. The Boc group (tert-butoxycarbonyl) shields the amine functionality during peptide coupling reactions, while the N-methylation reduces hydrogen-bonding capacity and enhances metabolic stability . The 4-methoxy group on the phenyl ring introduces electron-donating effects, influencing both reactivity and intermolecular interactions . The D-configuration at the alpha carbon distinguishes it from endogenous L-amino acids, a feature exploited in protease-resistant peptide design .

The IUPAC name, (2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, precisely defines its stereochemistry and substituents . The SMILES notation, CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O, provides a machine-readable representation of its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO₅
Molecular Weight309.36 g/mol
XLogP32.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds7

Stereochemical Considerations

The D-configuration at the alpha carbon is confirmed by the chiral center notation in the InChI code: InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m1/s1 . This enantiomeric form is less susceptible to enzymatic degradation compared to L-isomers, making it valuable in therapeutic peptide engineering .

Synthesis and Manufacturing

Protection Strategy

Synthesis typically begins with D-phenylalanine, which undergoes sequential modifications:

  • N-Methylation: Introduced via reductive amination or alkylation under controlled pH .

  • Boc Protection: Achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Aromatic Methoxylation: Electrophilic substitution at the para position using methyl iodide and a silver oxide catalyst .

Industrial-scale production (e.g., by AstaTech Inc.) reports 95% purity, with residual solvents removed through recrystallization from ethyl acetate/hexane mixtures .

Analytical Characterization

Batch quality control employs:

  • HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water mobile phase, retention time ~8.2 min .

  • NMR: Characteristic signals include δ 1.44 ppm (Boc tert-butyl), δ 3.72 ppm (N-methyl), and δ 3.81 ppm (aryl methoxy) .

  • Mass Spec: ESI-MS shows [M+H]⁺ at m/z 310.4, consistent with the molecular weight .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) due to hydrophobic Boc and methoxy groups . It remains stable under acidic conditions (pH 2–6) but undergoes Boc deprotection at pH >8 via β-elimination . Storage recommendations include desiccated environments at -20°C to prevent hydrolytic degradation .

Lipophilicity and Permeability

With an XLogP3 of 2.7, the molecule demonstrates moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted peptides . The N-methyl group further enhances membrane permeability by reducing polarity .

Applications in Drug Discovery

Peptide Backbone Modification

Incorporation into peptide chains induces:

  • Conformational Restriction: The bulky Boc group limits ϕ/ψ angles, favoring β-turn or helical structures .

  • Protease Resistance: D-configuration and N-methylation prevent recognition by chymotrypsin-like enzymes .

HIV-1 Capsid Inhibition

Recent studies on dimerized phenylalanine derivatives highlight the 4-methoxy group's role in π-stacking interactions with HIV-1 capsid proteins . While N-Boc-N-methyl-4-methoxy-D-phenylalanine itself isn't directly tested, its structural analogs show IC₅₀ values <100 nM in capsid assembly assays .

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